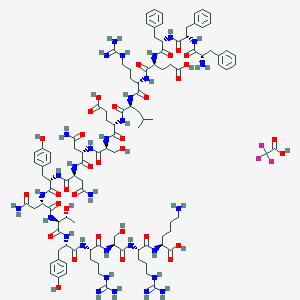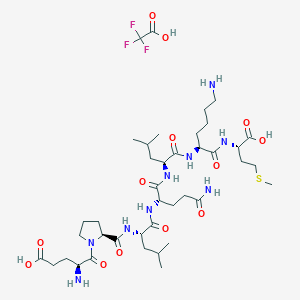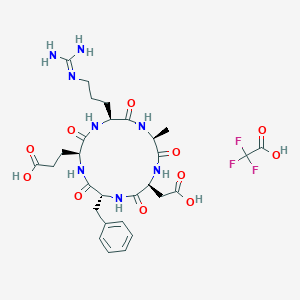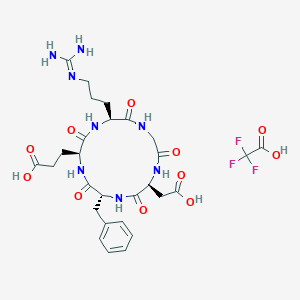
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate (H-Lys-DANIHVPGGGS-OH TFA) is a synthetic peptide that has been developed for use in scientific research applications. H-Lys-DANIHVPGGGS-OH TFA has a wide range of potential uses in biochemistry and physiology, and is becoming increasingly popular for use in laboratory experiments. This article will discuss the synthesis method of H-Lys-DANIHVPGGGS-OH TFA, its mechanism of action, physiological and biochemical effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Amino Acid Sequence and Protein Function
Sequence Determination Techniques : Studies on proteins such as sarcine adenylate kinase from skeletal muscle and bovine intestinal calcium-binding protein demonstrate advanced techniques for determining amino acid sequences, highlighting the role of specific sequences in protein function and enzyme activity. These techniques are crucial for understanding the structure and function of peptides similar to the one (Heil et al., 1974); (Fullmer & Wasserman, 1981).
Structural Proteins in Muscle and Bone : The detailed analysis of proteins from muscle and bone marrow, like the amino acid sequence of human plasma prealbumin and glutaredoxin from rabbit bone marrow, provides insight into how specific sequences are critical for structural integrity and metabolic functions in tissues. These studies showcase the importance of peptides in maintaining physiological functions and could relate to the roles of synthetic peptides in research and therapy (Kanda et al., 1974); (Hopper et al., 1989).
Peptide Synthesis and Insulinotropic Effects : The solid-phase synthesis of a fragment of human Glucose-dependent Insulinotropic Polypeptide (GIP) demonstrates the application of peptides in studying hormone functions and potentially in developing therapeutic agents. This approach could be relevant for synthesizing and studying the effects of complex peptides like "H-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH Trifluoroacetate" (Carlquist, 1987).
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N17O17.C2HF3O2/c1-5-27(4)42(67-47(80)32(18-36(55)70)65-45(78)33(19-40(74)75)63-43(76)29(54)11-6-8-14-52)49(82)62-30(12-7-9-15-53)44(77)64-31(17-28-20-56-25-60-28)46(79)66-41(26(2)3)50(83)68-16-10-13-35(68)48(81)59-22-38(72)57-21-37(71)58-23-39(73)61-34(24-69)51(84)85;3-2(4,5)1(6)7/h20,25-27,29-35,41-42,69H,5-19,21-24,52-54H2,1-4H3,(H2,55,70)(H,56,60)(H,57,72)(H,58,71)(H,59,81)(H,61,73)(H,62,82)(H,63,76)(H,64,77)(H,65,78)(H,66,79)(H,67,80)(H,74,75)(H,84,85);(H,6,7)/t27-,29-,30-,31-,32-,33-,34-,35-,41-,42-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGPGDTTUFUPA-KFFBCSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86F3N17O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)










